Cas no 2106745-46-2 (methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate)
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate
- 2106745-46-2
- EN300-1750964
-
- Inchi: 1S/C10H15N3O2/c1-7-8(5-12-6-13-7)9(11)3-4-10(14)15-2/h5-6,9H,3-4,11H2,1-2H3
- InChI Key: CXJMIFBJWSXWKX-UHFFFAOYSA-N
- SMILES: O(C)C(CCC(C1=CN=CN=C1C)N)=O
Computed Properties
- Exact Mass: 209.116426730g/mol
- Monoisotopic Mass: 209.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 78.1Ų
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750964-0.05g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1750964-0.1g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1750964-0.25g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1750964-0.5g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1750964-1.0g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1750964-2.5g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1750964-5.0g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1750964-10.0g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1750964-1g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1750964-5g |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate |
2106745-46-2 | 5g |
$4102.0 | 2023-09-20 |
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate
Methyl 4-Amino-4-(4-Methylpyrimidin-5-yl)butanoate (CAS No. 2106745-46-2): An Overview
Methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate (CAS No. 2106745-46-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, particularly in the development of new therapeutic agents.
The chemical structure of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate is composed of a methyl ester group, an amino group, and a 4-methylpyrimidine moiety. These functional groups contribute to its diverse chemical properties and biological activities. The presence of the amino group and the pyrimidine ring provides opportunities for interactions with various biological targets, making it a promising candidate for drug discovery.
Recent studies have highlighted the potential of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate has also been investigated for its antiviral properties. A study conducted by a team of researchers at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and Zika viruses. The mechanism of action involves interfering with viral RNA synthesis and assembly, thereby reducing viral load and preventing further infection.
The pharmacokinetic properties of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate have also been studied in detail. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life that allows for once-daily dosing in animal models.
Toxicity studies have indicated that methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. This suggests that it has a favorable safety profile, which is crucial for its further development as a therapeutic agent.
The potential applications of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate extend beyond its anti-inflammatory and antiviral properties. Ongoing research is exploring its use in other therapeutic areas, such as cancer treatment and neurodegenerative diseases. Preliminary studies have shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress, indicating its broad-spectrum biological activity.
In conclusion, methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate (CAS No. 2106745-46-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to uncover its full potential, it is likely to play an increasingly important role in the treatment of various diseases.
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